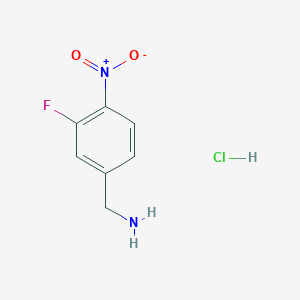

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(3-fluoro-4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGLMXSWLJVCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a key building block in modern medicinal chemistry. Recognizing the pivotal role of fluorinated and nitrated scaffolds in drug discovery, this document delves into the physical and chemical properties of this compound, outlines robust synthetic and analytical protocols, and explores its potential applications in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] The strong electron-withdrawing nature of both the fluorine atom and the nitro group in this compound significantly influences the reactivity of the aromatic ring and the benzylic amine, making it a versatile intermediate for the synthesis of a diverse range of complex molecules.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it suitable for a variety of synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC |

| CAS Number | 199486-37-8 | [5] |

| Molecular Formula | C₇H₈ClFN₂O₂ | [5] |

| Molecular Weight | 206.60 g/mol | [5] |

| Appearance | White to off-white powder/crystal (predicted) | General knowledge of amine hydrochlorides |

| Melting Point | Not experimentally determined. A standardized protocol for its determination is provided in Section 4.1. | - |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted). A standardized protocol for its determination is provided in Section 4.2. | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis and Mechanistic Insights

Proposed Synthetic Route 1: Reduction of 3-Fluoro-4-nitrobenzaldehyde Oxime

This two-step approach involves the initial conversion of 3-fluoro-4-nitrobenzaldehyde to its oxime, followed by reduction to the desired primary amine and subsequent salt formation.

Step 1: Oximation of 3-Fluoro-4-nitrobenzaldehyde

The reaction of an aldehyde with hydroxylamine hydrochloride to form an oxime is a robust and high-yielding transformation. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

-

Protocol:

-

To a stirred solution of 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water, add hydroxylamine hydrochloride (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction.

-

Step 2: Reduction of the Oxime and Hydrochloride Salt Formation

The reduction of the oxime to the primary amine can be achieved using various reducing agents. A common and effective method involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

-

Protocol:

-

Dissolve the 3-fluoro-4-nitrobenzaldehyde oxime in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of Raney nickel or 10% Pd/C.

-

Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolate the this compound by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Proposed Synthetic Route 2: Reductive Amination of 3-Fluoro-4-nitrobenzaldehyde

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8] This one-pot procedure involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction.

-

Protocol:

-

Dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent capable of selectively reducing the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[8]

-

Stir the reaction at room temperature until completion.

-

Quench the reaction carefully with an acidic solution.

-

After an appropriate workup to remove byproducts, the crude amine can be precipitated as the hydrochloride salt as described in Route 1.

-

Caption: Plausible synthetic routes to this compound.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols for determining key physical properties are essential.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9][10]

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.[9][11]

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[11]

-

The melting range is reported as T1-T2. For a pure compound, this range is typically narrow.

-

Solubility Determination

Understanding a compound's solubility is critical for its use in synthesis and for formulation in drug development.[6]

-

Procedure for Qualitative Solubility Testing:

-

In separate small test tubes, add approximately 10 mg of this compound.

-

To each tube, add 1 mL of the test solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) in portions, vortexing after each addition.[6]

-

Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.

-

For quantitative determination, a saturated solution can be prepared, and the concentration can be determined by a suitable analytical method such as HPLC or UV-Vis spectroscopy.[12]

-

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and nitro substituents. The amine protons may appear as a broad singlet.[13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹Jcf).[14]

-

General Protocol for NMR Analysis:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound.

-

General Protocol for Purity Analysis:

-

Column: A reverse-phase C18 column is typically suitable for this type of compound.[15]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is appropriate.[15]

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.

-

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can serve as a handle for further functionalization, such as reduction to an amine, which can then be derivatized.[1][2]

This compound is a key starting material for the synthesis of substituted anilines and benzylamines, which are prevalent scaffolds in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. The specific substitution pattern of this molecule makes it particularly interesting for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is classified as a hazardous substance.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, proposed robust protocols for its synthesis and characterization, and highlighted its potential applications. By leveraging the information and methodologies presented herein, researchers can effectively utilize this valuable building block in their pursuit of novel therapeutic agents.

References

-

Hansen, B. et al. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 17(9), 10894-10901. [Link]

-

Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]

-

Salituro, F. G. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Yao, J. et al. (2015). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Chemical Science, 6(11), 6423-6430. [Link]

-

James, T. D. et al. (2014). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 9(7), 1611-1615. [Link]

- EP3587391A1 - Process for preparing nitrobenzyl bromides - Google P

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

Overby, C. T. et al. (2020). Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. AAPS PharmSciTech, 21(5), 163. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Cherkupally, P. et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, 27(6), 1104-1111. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Miller, B. (2024). Total Synthesis of Streptothricin F. YouTube. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Serajuddin, A. T. M. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Encyclopedia of Pharmaceutical Technology, 3, 3299-3312. [Link]

-

University of Babylon. Determination of melting and boiling points. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Puget Sound. Spectroscopy Tutorial: Amines. [Link]

-

Avdeef, A. et al. (2000). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 17(1), 85-89. [Link]

-

Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

-

Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496. [Link]

-

Ananikov, V. P. et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 243. [Link]

-

Black, S. N. et al. (2014). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. CrystEngComm, 16(31), 7150-7158. [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Agilent Technologies. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

-

PubChem. 3-Fluoro-4-nitrophenol. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Deshmukh, A. R. et al. (2015). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances, 5(28), 22001-22007. [Link]

-

Perrone, S. et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-142. [Link]

-

Howei Pharm. (2-Fluoro-5-nitrophenyl)methanamine hydrochloride 95+%. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 199486-37-8|this compound|BLD Pharm [bldpharm.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 771581-73-8|(4-Fluoro-3-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine hydrochloride (CAS 199486-37-8): A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a specialized chemical intermediate that has garnered interest within the pharmaceutical and life sciences sectors. Its molecular architecture, featuring a fluorinated and nitrated phenyl ring coupled with a methanamine hydrochloride group, makes it a valuable building block in the synthesis of complex organic molecules. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this important compound, offering insights for researchers and developers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 199486-37-8 | |

| Molecular Formula | C₇H₈ClFN₂O₂ | |

| Molecular Weight | 206.60 g/mol | |

| Appearance | White to off-white powder or crystal | [1] |

| Melting Point | 53-58 °C (for the free base precursor) | [1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A plausible and efficient synthetic route commences with the readily available starting material, 3-fluoro-4-nitrobenzaldehyde.

Step 1: Oximation of 3-Fluoro-4-nitrobenzaldehyde

The initial step involves the conversion of the aldehyde to its corresponding oxime. This is a well-established reaction in organic chemistry.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 equivalent) in a 1:1 mixture of methanol and water.[3]

-

To this solution, add hydroxylamine hydrochloride (1.2 equivalents).[3]

-

A base, such as sodium acetate, is often added to neutralize the liberated HCl and drive the reaction to completion.[4]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[3][4]

-

Upon completion, the 3-fluoro-4-nitrobenzaldehyde oxime product can be isolated by precipitation in water followed by filtration.[5]

Causality: The use of a protic solvent system like methanol/water facilitates the dissolution of both the organic substrate and the inorganic hydroxylamine hydrochloride. The base is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile which then attacks the electrophilic carbonyl carbon of the aldehyde.

Step 2: Reduction of the Oxime to the Primary Amine

The subsequent step is the reduction of the oxime to the corresponding primary amine, (3-Fluoro-4-nitrophenyl)methanamine.

Experimental Protocol:

-

In a suitable reactor, dissolve the 3-fluoro-4-nitrobenzaldehyde oxime in a solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ with a Palladium or Platinum catalyst) or chemical reductants like sodium borohydride in the presence of a Lewis acid.[6]

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

-

The crude amine is then purified, for example, by column chromatography.

Causality: Catalytic hydrogenation is a clean and efficient method for oxime reduction. The catalyst provides a surface for the reaction between hydrogen gas and the oxime, leading to the cleavage of the N-O bond and saturation of the C=N double bond. The choice of solvent can influence the reaction rate and selectivity.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolve the purified (3-Fluoro-4-nitrophenyl)methanamine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Causality: The basic amine readily reacts with the strong acid (HCl) in an acid-base neutralization reaction to form the ammonium salt. The hydrochloride salt is generally a crystalline solid with higher stability and is less prone to oxidation compared to the free amine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 199486-37-8|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on (3-Fluoro-4-nitrophenyl)methanamine hydrochloride. It delves into the compound's essential physicochemical properties, with a primary focus on its molecular weight, and provides practical, field-proven insights into its synthesis, characterization, and applications.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 3-Fluoro-4-nitrobenzylamine hydrochloride, is a substituted benzylamine derivative. The presence of a fluorine atom and a nitro group on the aromatic ring makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The strategic incorporation of fluorine into drug candidates can significantly enhance properties such as metabolic stability, binding affinity, and membrane permeability.[2][3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and for certain reaction conditions. Understanding its fundamental properties is critical for its effective use in any research or development setting.

Core Physicochemical Data

Precise knowledge of a compound's molecular weight is fundamental for all stoichiometric calculations in synthesis and for analytical characterization. The molecular formula for this compound is C₇H₈ClFN₂O₂. Based on this, the calculated molecular weight is 206.60 g/mol .[4] This value is a cornerstone for accurate reagent measurement and for interpreting mass spectrometry data.

The quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 3-Fluoro-4-nitrobenzylamine hydrochloride | [4] |

| CAS Number | 199486-37-8 | [4] |

| Molecular Formula | C₇H₈ClFN₂O₂ | [4] |

| Molecular Weight | 206.60 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Section 2: Synthesis and Purification

The synthesis of this compound is not commonly detailed in readily available literature, but a logical and effective route can be derived from standard organic chemistry transformations. A common strategy for preparing benzylamines is the reduction of a corresponding nitrile or aldehyde. In this case, a plausible precursor is 3-fluoro-4-nitrobenzonitrile or 3-fluoro-4-nitrobenzaldehyde.[1] The subsequent formation of the hydrochloride salt is a standard procedure for purifying and stabilizing amines.

Plausible Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, starting from the related toluene compound, which is a common industrial starting material.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Reduction and Salt Formation

This protocol outlines the final steps of the synthesis: the reduction of an intermediate (like an azide or oxime) to the free amine, followed by conversion to the hydrochloride salt.

Materials:

-

3-Fluoro-4-nitrobenzyl precursor (e.g., azide, oxime)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or H₂ gas with a Palladium catalyst)

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the 3-fluoro-4-nitrobenzyl precursor in the anhydrous solvent.

-

Reduction: Cool the solution to 0°C using an ice bath. Cautiously add the reducing agent portion-wise (if solid, like LiAlH₄) or bubble the gas through the solution (if H₂). Rationale: This exothermic reaction requires careful temperature control to prevent side reactions and ensure safety.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

-

Quenching: Once complete, cautiously quench the reaction by slowly adding water, followed by a 15% NaOH solution to precipitate the aluminum salts (if LiAlH₄ was used). Rationale: This step neutralizes the reactive reducing agent and facilitates the workup.

-

Extraction: Filter the resulting slurry and wash the solid residue with the reaction solvent. Combine the filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Salt Formation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free amine. Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a stoichiometric amount of ethereal HCl solution. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound. Rationale: Precipitation from a non-polar solvent like ether is a highly effective method for purifying amine salts, as impurities often remain in the solution.

Section 3: Applications in Research and Drug Development

Substituted nitrobenzylamines are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7] The nitro group can be readily reduced to an aniline, which can then undergo a wide array of chemical transformations such as amidation, sulfonylation, or diazotization.

The specific compound, (3-Fluoro-4-nitrophenyl)methanamine, serves as a key fragment for building more complex molecules. For instance, related structures like 4-nitrobenzylamine hydrochloride have been used in the preparation of purine derivatives, which are a common core in many therapeutic agents.[8] The fluoro-nitro substitution pattern provides specific electronic and steric properties that can be exploited by medicinal chemists to fine-tune a drug candidate's activity and pharmacokinetic profile.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. Based on data for structurally similar compounds like 4-nitrobenzylamine hydrochloride, this substance should be considered an irritant.[9]

-

Hazard Statements: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11252467, 4-Nitrobenzylamine hydrochloride. Retrieved from [Link]

- Google Patents. (2012). CN102766053A - Production method of 3-fluoro-4-nitrophenol.

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol. Retrieved from [Link]

- Google Patents. (2014). CN102766053B - Production method of 3-fluoro-4-nitrophenol.

-

Molecules. (2011). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 199486-37-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Nitrobenzylamine 97 18600-42-5 [sigmaaldrich.com]

- 9. 4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the solubility of (3-fluoro-4-nitrophenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. While specific, publicly available solubility data for this compound is limited, this document will equip you with the foundational principles, theoretical considerations, and detailed experimental protocols necessary to determine its solubility profile in various solvent systems. Understanding solubility is a critical determinant of a compound's potential for therapeutic success, influencing everything from formulation to bioavailability.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter. It dictates the bioavailability of orally administered drugs and influences the feasibility of developing parenteral formulations. For a compound like this compound, which possesses functionalities common in pharmacologically active molecules, a thorough understanding of its solubility is not just advantageous—it is essential for informed decision-making in the drug development pipeline.

This guide will delve into the theoretical underpinnings of solubility for this specific molecule, followed by practical, step-by-step protocols for both kinetic and thermodynamic solubility assessment. The aim is to provide a robust framework for researchers to generate reliable and reproducible solubility data.

Physicochemical Properties and Theoretical Solubility Considerations

While experimental data is the gold standard, a theoretical analysis of the structure of this compound can provide valuable insights into its expected solubility behavior.

Molecular Structure:

-

Aromatic Ring: The phenyl ring forms the core of the molecule.

-

Substituents: It is substituted with a fluoro group, a nitro group, and a methanamine hydrochloride group.

-

Ionization: As a hydrochloride salt, the amine group will be protonated at physiological pH, enhancing its aqueous solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | C₇H₈ClFN₂O₂ | 206.60[1] | The subject of this guide. As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base. |

| 3-Fluoro-4-nitrophenol | C₆H₄FNO₃ | 157.10[2] | A structurally related compound. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. |

| 3-Fluoro-4-nitrotoluene | C₇H₆FNO₂ | 155.13 | Shares the fluoro and nitro substituted phenyl ring, but with a non-polar methyl group. |

Expected Solubility Profile:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]

-

Polar Solvents: Due to the presence of the polar nitro group, the fluoro group, and particularly the ionizable methanamine hydrochloride moiety, this compound is anticipated to be more soluble in polar solvents. Protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding, are likely to be effective.[3]

-

Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be good solvents due to their ability to engage in dipole-dipole interactions.

-

Non-Polar Solvents: Solubility in non-polar solvents like hexane and toluene is predicted to be low, given the limited intermolecular interactions between the polar functional groups of the solute and the non-polar solvent molecules.[3]

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate determination of solubility requires robust experimental design. The two most common approaches in drug discovery are kinetic and thermodynamic solubility assays.[4][5][6]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[5][7][8] It measures the concentration of a compound in an aqueous buffer after it has been introduced from a concentrated DMSO stock solution.[4][6] This method is susceptible to supersaturation and may not represent true equilibrium solubility.

Caption: Workflow for a typical kinetic solubility experiment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.[5][7]

-

Filtration: Filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate by a suitable analytical method, such as LC-MS/MS or HPLC-UV, to determine the concentration of the dissolved compound.[4][7] A standard curve of the compound in the same buffer/DMSO mixture should be used for accurate quantification.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.[4] This method involves equilibrating an excess of the solid compound with the solvent over an extended period.[4][9]

Caption: The shake-flask method for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH). The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[4][5]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.[10] For aqueous solutions, HPLC-UV is a common and reliable technique. For organic solvents, a gravimetric method can be employed where a known volume of the filtrate is evaporated to dryness, and the mass of the residue is determined.[10]

Data Interpretation and Reporting

The results of solubility studies should be reported clearly and concisely.

Table 2: Example of a Solubility Data Summary Table

| Solvent/Buffer | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | Thermodynamic | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | Thermodynamic | 37 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | Kinetic | 25 | Experimental Value | Calculated Value |

| Methanol | Thermodynamic | 25 | Experimental Value | Calculated Value |

| DMSO | Thermodynamic | 25 | Experimental Value | Calculated Value |

Conclusion

While a definitive, published solubility value for this compound remains to be established in the public domain, this guide provides the necessary theoretical framework and practical methodologies for its determination. By employing the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough understanding of a compound's solubility is an indispensable component of a successful research endeavor, and the principles and techniques outlined herein offer a clear path to achieving that understanding.

References

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171011453, (3-Fluoro-5-iodo-4-nitrophenyl)methanamine. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49795968, (3-Fluorophenyl)Methanamine Hydrochloride. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. 199486-37-8|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. asianpubs.org [asianpubs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Chemical Stability of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

This guide provides a comprehensive technical analysis of the chemical stability of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a crucial consideration for researchers, scientists, and professionals in drug development. While direct, in-depth stability studies on this specific molecule are not extensively published, this document synthesizes field-proven insights and data from structurally analogous compounds to forecast its stability profile. By examining the molecule's inherent structural characteristics, we can delineate its probable degradation pathways and establish a robust framework for handling, storage, and formal stability assessment.

Physicochemical Profile and Intrinsic Stability

This compound is a substituted benzylamine derivative. Its core structure consists of a benzene ring functionalized with a fluorine atom, a nitro group, and a methanamine hydrochloride group. This specific arrangement of functional groups dictates its intrinsic chemical reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClFN₂O₂ | Inferred from structure |

| Molecular Weight | 206.60 g/mol | Inferred from structure |

| Appearance | Likely a crystalline solid | Based on similar compounds[1] |

| Solubility | Expected to be soluble in water[1] | Based on hydrochloride salt form |

The stability of this compound is influenced by several key structural features:

-

Nitroaromatic System : The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Nitroaromatic compounds are known to be susceptible to reduction and can be sensitive to light.[2]

-

Fluorine Substitution : The fluorine atom, another electron-withdrawing group, can enhance the thermal stability of the molecule and influence its metabolic stability.[3] However, the C-F bond can be susceptible to cleavage under certain photolytic conditions.[4][5][6]

-

Benzylamine Moiety : The benzylamine group is prone to oxidation.[7] As a hydrochloride salt, the amine is protonated, which generally increases its stability against oxidation and improves its water solubility. However, the salt form can be hygroscopic.[1]

Predicted Degradation Pathways and Contributing Factors

Forced degradation studies are essential to understand the chemical behavior of a substance under various stress conditions.[8][9] Based on the functional groups present in this compound, the following degradation pathways are anticipated.

Hydrolytic Degradation

The hydrochloride salt is expected to be stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, degradation may occur. Benzylamines can undergo reactions such as hydrolysis, although they are generally considered stable to hydrolysis under typical conditions.[7] The primary concern with pH is the potential to convert the stable hydrochloride salt to the free base, which is more susceptible to oxidation.

Oxidative Degradation

The primary site for oxidative degradation is the benzylic amine. Exposure to oxidizing agents can lead to the formation of an imine, which can then hydrolyze to form 3-fluoro-4-nitrobenzaldehyde and ammonia.[7] This pathway is a common degradation route for benzylamines.

Photodegradation

The nitroaromatic chromophore in the molecule suggests a susceptibility to photodegradation.[8] Upon exposure to UV or visible light, nitroaromatic compounds can undergo complex photochemical reactions, which may involve the reduction of the nitro group or reactions involving the aromatic ring. While fluorination can sometimes influence photostability, it does not guarantee protection against light-induced degradation.[10]

Thermal Degradation

As a solid, the compound is likely to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. For substituted nitrobenzylamines, melting points are often accompanied by decomposition. The specific decomposition pathway would need to be determined experimentally, but could involve reactions of the nitro and amine groups.

Recommendations for Storage and Handling

Given the predicted stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Storage Conditions : The compound should be stored in a cool, dry, and well-ventilated area.[11][12] It should be kept in a tightly sealed container to protect it from moisture, as hydrochloride salts can be hygroscopic.[1]

-

Protection from Light : To prevent photodegradation, the compound should be stored in light-resistant containers.

-

Inert Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[1]

-

Handling : Standard laboratory personal protective equipment should be worn. Avoid creating dust and ensure adequate ventilation.[11]

Framework for a Comprehensive Stability Study

To definitively establish the stability of this compound, a formal stability study adhering to ICH guidelines is necessary.[13] This involves both long-term stability testing under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Proposed Forced Degradation Protocol

The following table outlines a typical forced degradation study design. The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify the degradation products.

| Stress Condition | Proposed Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in basic conditions and potential conversion to the free base. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidative stress. |

| Thermal | Solid sample at 80°C for 48 hours | To determine the impact of elevated temperatures on the solid state. |

| Photostability | Solid sample exposed to ICH Q1B compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | To assess degradation due to light exposure. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[14][15]

-

Method Development : A reverse-phase HPLC method would be developed to achieve adequate separation of the parent peak from all potential degradant peaks.

-

Detection : A photodiode array (PDA) detector would be beneficial for obtaining UV spectra of the peaks to aid in identification.

-

Peak Purity : Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting impurities.

-

Identification of Degradants : For significant degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for structural elucidation.[16]

Visualizing Predicted Degradation and Study Workflow

The following diagrams illustrate the predicted degradation pathways and the proposed workflow for a comprehensive stability study.

Caption: Predicted major degradation pathways for this compound.

Caption: Proposed experimental workflow for a comprehensive stability assessment.

Conclusion

This technical guide provides a scientifically grounded perspective on the chemical stability of this compound. Based on an analysis of its constituent functional groups and data from related molecules, it is predicted to be most susceptible to oxidative and photolytic degradation. The hydrochloride salt form is expected to confer some stability, though it may be hygroscopic. The provided recommendations for storage, handling, and the framework for a formal stability study offer a clear path forward for ensuring the quality and integrity of this compound in research and development settings. The execution of the proposed forced degradation and long-term stability studies is essential for definitively characterizing its stability profile.

References

-

PubChem. (n.d.). 3-Fluoro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102766053A - Production method of 3-fluoro-4-nitrophenol.

- Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415.

- Vicker, N., et al. (2022). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 27(3), 933.

- Pandey, J., & Chauhan, A. (2000). Chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

- Al-Ekabi, H., & Serpone, N. (1988). Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media. Photochemical & Photobiological Sciences, 7(11), 1363-1370.

- Rao, K. S., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1).

- Latch, D. E., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10858–10869.

- Chen, J., et al. (2023). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 101, 1-6.

-

ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

- Wang, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869.

-

Latch, D. E., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. Retrieved from [Link]

- Poboży, E., & Staroń, R. (2021). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules, 26(16), 4811.

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Jahn, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

-

ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluorophenyl)Methanamine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Castillo-Garit, J. A., et al. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. International Journal of Molecular Sciences, 23(3), 1198.

- Klymchenko, A. S., & Mely, Y. (2006). Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy. Photochemical & Photobiological Sciences, 5(1), 45-49.

-

Waters Corporation. (2022, July 5). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Benzylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]

-

Poboży, E., & Staroń, R. (2021). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from [Link]

- Bland, D. C., & Smith, A. D. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

Sources

- 1. adipogen.com [adipogen.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. ema.europa.eu [ema.europa.eu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Safe Handling of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling procedures for (3-Fluoro-4-nitrophenyl)methanamine hydrochloride. As a crucial building block in pharmaceutical research and development, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available data from structurally related compounds to offer a comprehensive safety profile, grounded in established principles of chemical hygiene and risk management.

Section 1: Hazard Identification and Risk Assessment

This compound is a substituted aromatic amine. The presence of a nitro group and a fluorine atom on the benzene ring, combined with the methanamine hydrochloride salt, dictates its reactivity and toxicological profile. While specific data for this exact compound is limited, a robust risk assessment can be constructed by examining related chemical structures.

1.1 Toxicological Profile

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, and may cause skin and eye irritation.[1][2][3] The nitro group, in particular, is associated with potential toxicity.[4][5]

Hazard Statements for Structurally Similar Compounds:

-

H319: Causes serious eye irritation.[3]

1.2 Physicochemical Hazards

While not pyrophoric, dusts of organic compounds can be explosive in certain concentrations. Care should be taken to avoid dust generation during handling.[4] Incompatible materials include strong oxidizing agents and strong acids.[6][7]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1 Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][8] A chemical fume hood is required for any procedures that may generate dust or aerosols.[7][9]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[6]

-

Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[10] Use proper glove removal technique to avoid skin contact.[10]

-

Body Protection: A lab coat or chemical-resistant apron must be worn.[6]

-

Respiratory Protection: If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[8]

Workflow for Donning and Doffing PPE

Caption: Proper sequence for putting on and taking off PPE.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to minimize risks.

3.1 Handling

3.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Section 4: Emergency Procedures

In the event of an emergency, a clear and practiced response plan is vital.

4.1 First Aid Measures

-

If Inhaled: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[1][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.

-

If Swallowed: Rinse mouth with water.[1] DO NOT induce vomiting.[9] Call a poison center or doctor immediately.[4]

4.2 Spill Response

For a minor spill, trained personnel wearing appropriate PPE can proceed with cleanup. For major spills, evacuate the area and contact emergency services.

Minor Spill Cleanup Protocol:

-

Evacuate and Alert: Alert others in the area and restrict access.[12]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Create a dike around the spill to prevent spreading.[13]

-

Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[13]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[11][13] Avoid generating dust.[13]

-

Decontaminate: Clean the spill area with a suitable decontamination solution.

-

Dispose: Label the waste container and dispose of it according to institutional and local regulations.[1][13]

Chemical Spill Response Logic

Caption: Decision-making workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Product: Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

-

Contaminated Packaging: Triple rinse containers and offer for recycling or reconditioning.[1]

Always follow local, state, and federal regulations for hazardous waste disposal.

Section 6: Physical and Chemical Properties

While a complete dataset for the hydrochloride salt is not available, the properties of related compounds provide valuable context.

| Property | Data for Related Compounds |

| Molecular Formula | C7H7FN2O2 · HCl |

| Molecular Weight | 206.60 g/mol |

| Appearance | Likely a solid (based on related compounds). |

| Melting Point | Not available. For 4-Nitrobenzylamine hydrochloride: ~265 °C (dec.). |

| Solubility | Not available. For 4-Nitrobenzylamine hydrochloride: Soluble in methanol:glacial acetic acid (1:1). |

References

-

Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

-

3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948. PubChem. [Link]

-

Chemical Spills. Florida State University Emergency Management. [Link]

-

p-NITROANILINE HAZARD SUMMARY. NJ.gov. [Link]

-

Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

-

Hydrochloric Acid Spill Clean Up. HazChem Environmental. [Link]

-

Emergency Response to Chemical Spills. HCI Environmental. [Link]

-

Chemical Spill Procedures. Princeton EHS. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]

A Comprehensive Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride: Properties, Safety, and Synthetic Applications

This guide provides an in-depth analysis of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a key intermediate in modern synthetic and medicinal chemistry. We will move beyond a simple data sheet to offer researchers, scientists, and drug development professionals a practical understanding of this compound's properties, reactivity, and strategic applications. The focus is on providing not just protocols, but the scientific rationale behind them, ensuring both safety and synthetic success.

Core Compound Identification and Physicochemical Properties

This compound is a substituted benzylamine derivative. Its structure is characterized by a benzene ring functionalized with a fluorine atom and a nitro group positioned ortho to each other, along with a methanamine hydrochloride group. This specific arrangement of electron-withdrawing groups and reactive sites makes it a highly valuable and versatile building block.

// Define the molecule structure mol [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031045&t=l", pos="0,0!"];

// Add labels for atoms N1 [label="NH3+", pos="-1.5,0.5!", fontcolor="#202124"]; Cl1 [label="Cl-", pos="-2.2,0.5!", fontcolor="#202124"]; F1 [label="F", pos="1.5,1.2!", fontcolor="#202124"]; NO2 [label="NO2", pos="2.2,-0.5!", fontcolor="#202124"];

} ` Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-Fluoro-4-nitrophenyl)methanamine;hydrochloride | N/A |

| CAS Number | 199486-37-8 | [1] |

| Molecular Formula | C₇H₈ClFN₂O₂ | [1] |

| Molecular Weight | 206.60 g/mol | [1] |

| Appearance | Solid (form may vary by supplier) | N/A |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | NCC1=CC=C(=O)C(F)=C1.[H]Cl |[1] |

Material Safety and Handling Protocols

A thorough understanding of a compound's hazard profile is the foundation of any successful experimental work. While a specific, comprehensive toxicological profile for this exact compound is not widely published, we can infer a reliable safety protocol from closely related analogs and the known reactivity of its functional groups.

Hazard Identification and GHS Classification

The presence of the nitroaromatic system and its potential as an irritant informs the following GHS classifications, aggregated from similar structures like (2-Fluoro-4-nitrophenyl)methanamine hydrochloride and 3-Fluoro-4-nitrophenol.[2][3][4]

Table 2: GHS Hazard Classification

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][3][4][5] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| Specific target organ toxicity | H335 | May cause respiratory irritation.[2][3] |

Safe Handling and Storage: A Self-Validating System

Every handling step is designed to mitigate the risks identified above. This protocol ensures that containment is maintained, and exposure is minimized.

-

Engineering Controls: All manipulations involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield. The hydrochloride salt can be corrosive, and eye contact could lead to serious damage.[6][7]

-

Hand Protection: Use nitrile gloves. Inspect them for tears or punctures before use. Contaminated gloves should be disposed of immediately.

-

Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

-

-

Handling Procedure:

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[8] Storage at 2-8°C under an inert atmosphere is recommended to ensure long-term stability.[1]

Scientist's Insight: The primary rationale for these stringent controls is the compound's dual nature. It is a fine organic solid, posing an inhalation risk, and its functional groups suggest it will be a skin and eye irritant.[10] By treating it with the appropriate respect from the outset, we build a self-validating safety system where the potential for exposure is systematically eliminated.

First Aid and Emergency Measures

Table 3: Emergency First Aid Procedures

| Exposure Route | Action |

|---|---|

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from three key reactive centers: the activated aromatic ring, the primary amine, and the nitro group.

The Activated Aromatic System: Nucleophilic Aromatic Substitution (SNAr)

The core of this molecule's reactivity lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). This is a direct consequence of its electronic structure.

-

Activation by the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. It strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[11]

-

Fluorine as a Leaving Group: In SNAr reactions, fluoride is an excellent leaving group. The rate-determining step is typically the initial attack by the nucleophile; the high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this initial step.[12]

-

Positional Selectivity: The nitro group activates the ortho and para positions. In this molecule, the fluorine is ortho to the nitro group, making it highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).[11][13]

// Nodes Reactant [label="(3-Fluoro-4-nitrophenyl)methanamine + Nu-"]; TS1 [label="Transition State 1\n(Attack of Nu-)", shape=ellipse, style=dashed, color="#5F6368"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by NO2)", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; TS2 [label="Transition State 2\n(Loss of F-)", shape=ellipse, style=dashed, color="#5F6368"]; Product [label="Substituted Product + F-"];

// Edges Reactant -> TS1 [label="Rate-determining step"]; TS1 -> Intermediate; Intermediate -> TS2; TS2 -> Product [label="Rearomatization"];

// Style Reactant [fillcolor="#FFFFFF", fontcolor="#202124"]; Product [fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [fontcolor="#202124"]; } ` Caption: Energy profile of the SNAr reaction pathway.

Reduction of the Nitro Group: Gateway to Heterocycles

The transformation of the nitro group into a primary amine is one of the most powerful applications of this intermediate. This reduction creates an ortho-diamine derivative, a critical precursor for the synthesis of benzimidazoles.

Commonly employed reduction methods include:

-

Catalytic Hydrogenation: H₂ gas with a palladium-on-carbon (Pd/C) catalyst.

-

Metal-Acid Systems: Tin(II) chloride (SnCl₂) in an acidic medium like HCl, or iron powder (Fe) in acetic acid.

Scientist's Insight: The choice of reducing agent is critical. For substrates containing other reducible groups, a chemoselective method like SnCl₂/HCl is often preferred. This system is highly effective for aromatic nitro groups and is compatible with the existing amine hydrochloride.

Application in Drug Discovery: Synthesis of a Benzimidazole Scaffold

To demonstrate the practical utility of this compound, we will outline a validated workflow for the synthesis of a 2-substituted-5-(aminomethyl)-6-fluorobenzimidazole. This scaffold is of significant interest in drug discovery due to the wide range of biological activities exhibited by benzimidazole derivatives, including antiviral, anticancer, and anti-inflammatory properties.[14][15]

Overall Synthetic Workflow

The process is a two-step sequence: first, the selective reduction of the nitro group to yield the key diamine intermediate, followed by a cyclocondensation reaction with an aldehyde.

// Nodes Start [label="(3-Fluoro-4-nitrophenyl)\nmethanamine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Nitro Reduction\n(e.g., SnCl2 / HCl)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="ortho-Phenylenediamine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Cyclocondensation\n(+ R-CHO)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Substituted\nBenzimidazole Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } ` Caption: Two-step workflow for benzimidazole synthesis.

Detailed Experimental Protocol

Step 1: Reduction of this compound

-

Objective: To selectively reduce the nitro group to an amine, forming (4-amino-5-fluorophenyl)methanamine dihydrochloride.

-

Reagents:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

-

Procedure:

-

Suspend this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add concentrated HCl and stir to ensure a homogenous mixture.

-

In a separate beaker, dissolve the tin(II) chloride dihydrate in a minimal amount of ethanol.

-

Add the tin(II) chloride solution to the reaction flask portion-wise. The addition is exothermic and should be controlled with an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or by bubbling ammonia gas until the pH is ~8-9. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate (EtOAc) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine product, which can be used directly in the next step or purified further.

-

Step 2: Cyclocondensation with an Aldehyde

-

Objective: To form the benzimidazole ring via condensation of the diamine intermediate with an aldehyde. This procedure is adapted from established methods for benzimidazole synthesis.[16][17]

-

Reagents:

-

Crude diamine from Step 1 (1.0 eq)

-

Aromatic or aliphatic aldehyde (R-CHO) (1.0-1.1 eq)

-

Solvent (e.g., Ethanol, Acetonitrile)

-

Optional: A mild oxidant or catalyst (e.g., a catalytic amount of Cu(OAc)₂, or exposure to air).

-

-

Procedure:

-